Azepan-1-yl(cyclopentyl)acetonitrile

Overview

Description

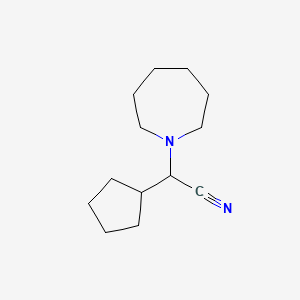

Azepan-1-yl(cyclopentyl)acetonitrile is a chemical compound with the molecular formula C13H22N2 It is characterized by the presence of an azepane ring, a cyclopentyl group, and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(cyclopentyl)acetonitrile typically involves the reaction of azepane with cyclopentylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azepane, followed by nucleophilic substitution with cyclopentylacetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Azepan-1-yl(cyclopentyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Azepan-1-yl(cyclopentyl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl(cyclopentyl)acetonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The azepane ring and nitrile group can form hydrogen bonds and other interactions with biological targets, influencing their function and signaling pathways.

Comparison with Similar Compounds

Azepan-1-yl(cyclohexyl)acetonitrile: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Piperidin-1-yl(cyclopentyl)acetonitrile: Contains a piperidine ring instead of an azepane ring.

Morpholin-1-yl(cyclopentyl)acetonitrile: Features a morpholine ring in place of the azepane ring.

Uniqueness: Azepan-1-yl(cyclopentyl)acetonitrile is unique due to the combination of its azepane ring and cyclopentyl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name |

2-(azepan-1-yl)-2-cyclopentylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRVFBOHNBGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238637 |

Source

|

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-72-7 |

Source

|

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.